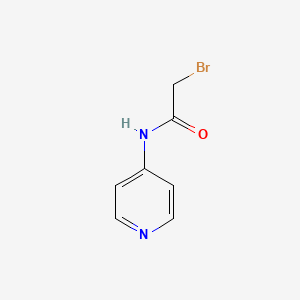
2-Bromo-N-(pyridin-4-yl)acetamide
説明
2-Bromo-N-(pyridin-4-yl)acetamide is an organic compound that belongs to the class of amides It features a bromine atom attached to the carbon adjacent to the nitrogen atom in the acetamide group, and a pyridine ring attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(pyridin-4-yl)acetamide typically involves the bromination of N-(pyridin-4-yl)acetamide. One common method is to react N-(pyridin-4-yl)acetamide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety when handling bromine. The use of automated systems can also enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-Bromo-N-(pyridin-4-yl)acetamide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: The amide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF) are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted amides, thiol derivatives, and ethers.
Oxidation: Products include N-oxides and other oxidized forms.
Reduction: Products include primary or secondary amines.
科学的研究の応用
2-Bromo-N-(pyridin-4-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-tubercular and anti-cancer activities.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-Bromo-N-(pyridin-4-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom can participate in halogen bonding, which can enhance the binding affinity of the compound to its target. Additionally, the pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-target complex .
類似化合物との比較
Similar Compounds
- 2-Bromo-N-(pyridin-2-yl)acetamide
- 2-Bromo-N-(pyridin-3-yl)acetamide
- 2-Chloro-N-(pyridin-4-yl)acetamide
- 2-Iodo-N-(pyridin-4-yl)acetamide
Uniqueness
2-Bromo-N-(pyridin-4-yl)acetamide is unique due to the specific positioning of the bromine atom and the pyridine ring. This configuration can influence its reactivity and binding properties, making it distinct from other halogenated acetamides. The presence of the bromine atom can also enhance the compound’s ability to participate in halogen bonding, which can be advantageous in drug design and materials science .
特性
IUPAC Name |
2-bromo-N-pyridin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c8-5-7(11)10-6-1-3-9-4-2-6/h1-4H,5H2,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWYFLGLLHXRIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC(=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201305586 | |
| Record name | 2-Bromo-N-4-pyridinylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201305586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349121-06-8 | |
| Record name | 2-Bromo-N-4-pyridinylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=349121-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-N-4-pyridinylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201305586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,10-dibromo-6-phenyl-12,12a-dihydro-6H-indolo[1,2-c][1,3]benzoxazine](/img/structure/B14119007.png)
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B14119021.png)
![3-chloro-N-[(E)-1-pyridin-4-ylethylideneamino]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B14119022.png)
![3,3'-(oxybis(4,1-phenylene))bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile)](/img/structure/B14119026.png)
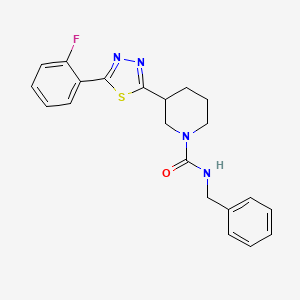
![2,4-dichloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylbenzenesulfonamide](/img/structure/B14119039.png)

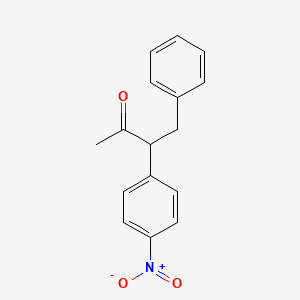
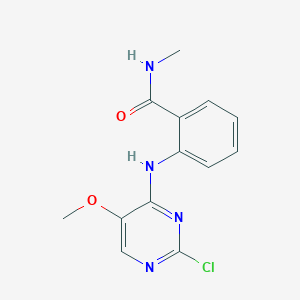
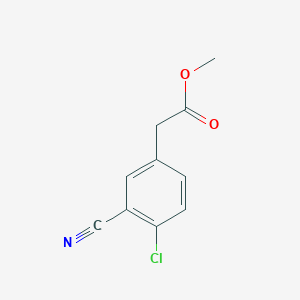

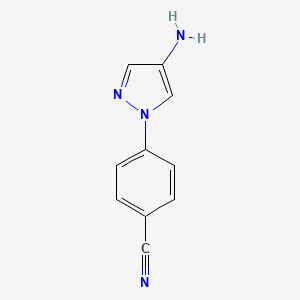
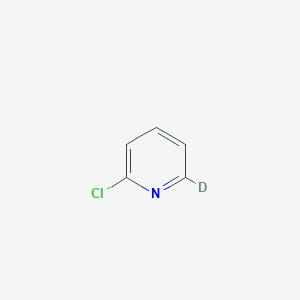
![N-[(4-butoxy-3-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14119096.png)
